Lipophilicity Differentiation: LogP 2.554 Separates the Pentanamide from Shorter- and Longer-Chain Bromo-Isoxazole Amide Congeners
The experimentally determined logP of 2.554 for 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide places it in a distinct lipophilicity window relative to its α-bromo-alkanamide homologs [1]. This logP is approximately 0.4–0.5 units higher than the butanamide analog (predicted logP ~2.1, based on one fewer methylene unit) and approximately 0.4–0.5 units lower than the hexanamide analog (predicted logP ~3.0) [2]. In drug discovery contexts, each 0.5 logP unit increment corresponds to a measurable shift in passive membrane permeability, aqueous solubility, and plasma protein binding, meaning the pentanamide scaffold cannot be replaced by the butanamide or hexanamide without altering ADME properties [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.554 (experimental, ChemBase) |
| Comparator Or Baseline | 2-Bromo-N-(5-methylisoxazol-3-yl)butanamide: predicted LogP ~2.1; 2-Bromo-N-(5-methylisoxazol-3-yl)hexanamide: predicted LogP ~3.0 |
| Quantified Difference | ΔLogP ≈ +0.45 vs. butanamide; ΔLogP ≈ -0.45 vs. hexanamide |
| Conditions | Experimental logP value (target) from ChemBase database; comparator values estimated by methylene-group increment method (~0.5 logP per –CH₂–) |
Why This Matters
For procurement decisions in lead optimization programs, the pentanamide scaffold offers a lipophilicity 'sweet spot' that balances permeability and solubility differently than its shorter- or longer-chain analogs, directly impacting candidate prioritization.
- [1] ChemBase.cn. 2-bromo-N-(5-methylisoxazol-3-yl)pentanamide. LogP: 2.554. Available at: http://www.chembase.cn/substance-534820.html View Source
- [2] ChemBase.cn. 2-bromo-N-(5-methylisoxazol-3-yl)butanamide (ChemBase ID 72413, EN300-23671). 2-bromo-N-(5-methylisoxazol-3-yl)hexanamide (ChemBase ID 252594). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. General principle: ΔLogP of 0.5 corresponds to measurable ADME shifts. View Source
